
(R)-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid is a compound belonging to the indole family, which is known for its diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 5-methyl-1H-indole-3-carbaldehyde and an appropriate amino acid precursor.
Industrial Production Methods
Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste . This approach is particularly advantageous for large-scale production.
化学反应分析
Types of Reactions
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole ring or the amino acid side chain.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used for the oxidation of indole derivatives.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing indole compounds.
Substitution: Friedel-Crafts acylation and alkylation reactions are often employed for introducing substituents onto the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while reduction can yield various reduced indole derivatives.
科学研究应用
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of ®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular biological activity being studied.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
5-Methylindole: A simpler indole derivative with various biological activities.
Indole-3-carbaldehyde: A precursor for the synthesis of many indole derivatives.
Uniqueness
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid is unique due to its specific structure, which combines the indole nucleus with an amino acid side chain. This combination imparts unique biological activities and makes it a valuable compound for research and development.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(5-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O2/c1-6-2-3-9-7(4-6)8(5-13-9)10(12)11(14)15/h2-5,10,13H,12H2,1H3,(H,14,15)/t10-/m1/s1 |
InChI 键 |
FEZSNNBYFWMNDK-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)NC=C2[C@H](C(=O)O)N |
规范 SMILES |
CC1=CC2=C(C=C1)NC=C2C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


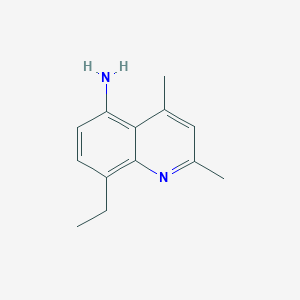
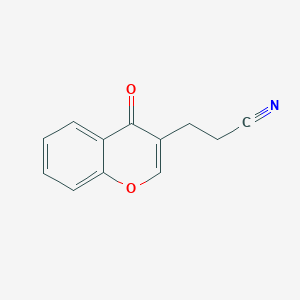
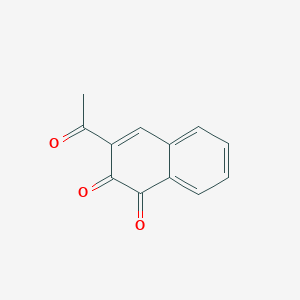

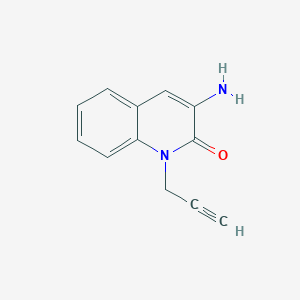
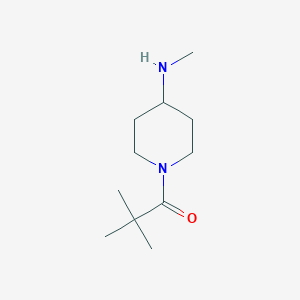
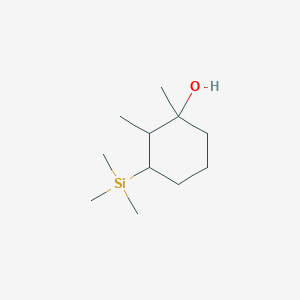

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11899068.png)
![1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)
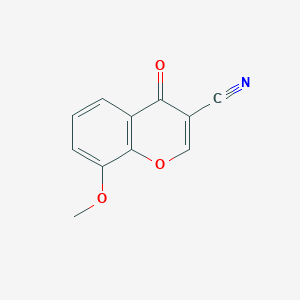
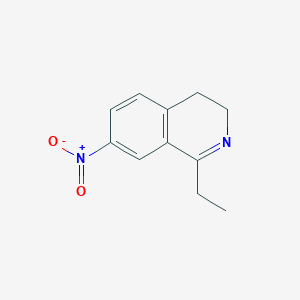
![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
![2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid](/img/structure/B11899090.png)
